
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonyl fluoride is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of a sulfonyl fluoride group, which is known for its reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonyl fluoride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of copper-mediated and palladium-catalyzed coupling reactions. For instance, the iodide 3-iodo-5,6-diisopropoxy-2-[(tetrahydropyran-2-yloxy)methyl]benzofuran can be coupled with the corresponding stannane to form the benzofuran core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The benzofuran core can undergo oxidation to form quinone derivatives, while reduction can lead to the formation of dihydrobenzofuran derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans, quinones, and dihydrobenzofurans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for their potential therapeutic applications, including as antimicrobial and anticancer agents.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: Another benzofuran derivative with similar structural features.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: A compound with a similar core structure but different functional groups.
Uniqueness
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to other benzofuran derivatives. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H11FO3S |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-6-sulfonyl fluoride |
InChI |
InChI=1S/C10H11FO3S/c1-10(2)6-14-9-5-7(15(11,12)13)3-4-8(9)10/h3-5H,6H2,1-2H3 |
InChI Key |
YZBHCRJUCWZNFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C1C=CC(=C2)S(=O)(=O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)
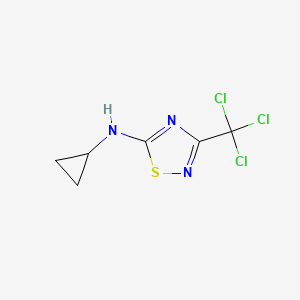
![1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13207945.png)
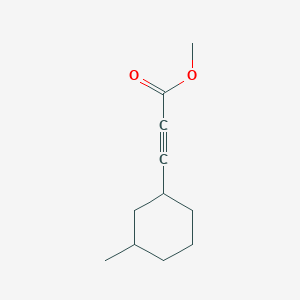
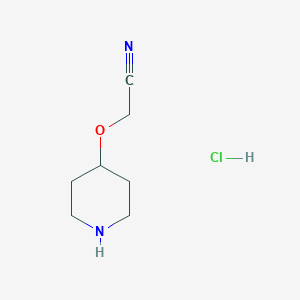
![Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207958.png)
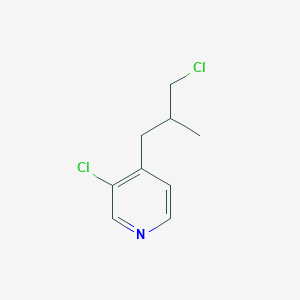

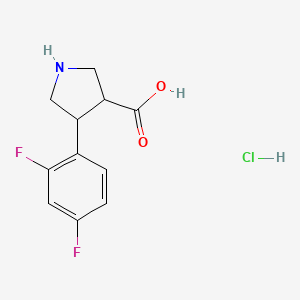
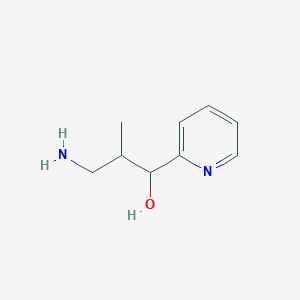
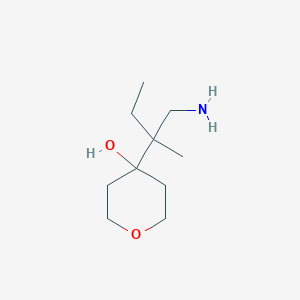
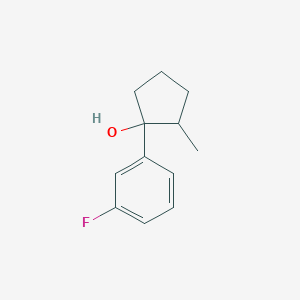
![3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13207984.png)

